

An In-depth Technical Guide to the Spectroscopic Data of 10-Undecenyl Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Undecyl methane sulfonate*

Cat. No.: B8555305

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 10-undecenyl methanesulfonate (CAS No. 52355-50-7). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a comprehensive, data-driven prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is compiled from established spectroscopic principles and data from analogous chemical structures, offering a robust reference for researchers working with this and similar long-chain alkyl sulfonate compounds.

Chemical Structure and Properties

- IUPAC Name: undec-10-en-1-yl methanesulfonate
- Synonyms: 10-Undecenyl Mesylate
- CAS Number: 52355-50-7
- Molecular Formula: $C_{12}H_{24}O_3S$
- Molecular Weight: 248.38 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 10-undecenyl methanesulfonate. These predictions are based on typical values for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	=CH-
~4.9-5.0	m	2H	=CH ₂
~4.2	t	2H	-CH ₂ -O-
~3.0	s	3H	-SO ₂ -CH ₃
~2.0	q	2H	-CH ₂ -CH=
~1.7	p	2H	-CH ₂ -CH ₂ -O-
~1.2-1.4	m	12H	-(CH ₂) ₆ -

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~139	=CH-
~114	=CH ₂
~70	-CH ₂ -O-
~37	-SO ₂ -CH ₃
~34	-CH ₂ -CH=
~29	-(CH ₂) ₆ -
~26	-CH ₂ -CH ₂ -O-

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3075	Medium	=C-H stretch
~2925, ~2855	Strong	C-H stretch (aliphatic)
~1640	Medium	C=C stretch
~1360	Strong	S=O asymmetric stretch
~1175	Strong	S=O symmetric stretch
~965, ~910	Strong	S-O-C stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity	Assignment
248	Low	[M] ⁺ (Molecular Ion)
153	Moderate	[M - CH ₃ SO ₂] ⁺
152	Moderate	[M - CH ₃ SO ₂ H] ⁺
97	High	[CH ₃ SO ₃] ⁺
82	High	[C ₆ H ₁₀] ⁺ (from McLafferty rearrangement)
79	Moderate	[CH ₃ SO ₂] ⁺

Experimental Protocols

3.1 Synthesis of 10-Undecenyl Methanesulfonate

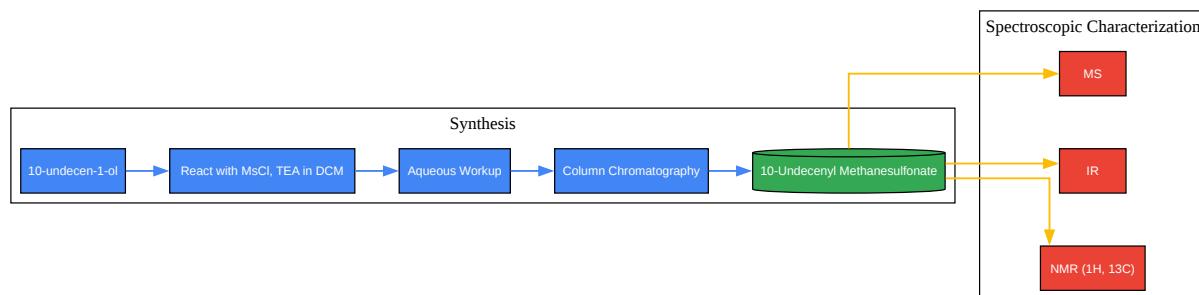
This protocol describes a general method for the synthesis of alkyl methanesulfonates from the corresponding alcohol.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Materials: 10-undecen-1-ol, methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine, and dry dichloromethane (DCM).
- Procedure:

- Dissolve 10-undecen-1-ol (1 equivalent) in dry DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.5 equivalents) to the solution.
- Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Wash the combined organic layers sequentially with cold 10% HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude 10-undecenyl methanesulfonate by column chromatography on silica gel.

3.2 Spectroscopic Characterization

- NMR Spectroscopy:


- Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data to determine chemical shifts, multiplicities, and integration.

- IR Spectroscopy:

- Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Scan in the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
 - For EI-MS, use a standard electron energy of 70 eV.
 - Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 10-undecenyl methanesulfonate.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 10-Undecenyl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8555305#spectroscopic-data-nmr-ir-ms-of-10-undecyl-methane-sulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com